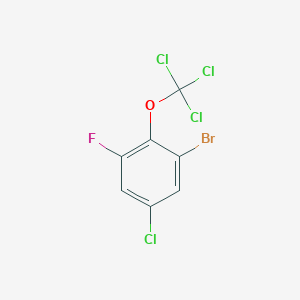

1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene

Description

1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with bromine (Br), chlorine (Cl), fluorine (F), and a trichloromethoxy (O-CCl₃) group. This arrangement of substituents imparts unique electronic and steric properties, making it relevant in synthetic chemistry, materials science, and radiobiology. The trichloromethoxy group, a strong electron-withdrawing substituent, significantly deactivates the aromatic ring, reducing electrophilic substitution reactivity while enhancing stability toward oxidation.

Properties

IUPAC Name |

1-bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl4FO/c8-4-1-3(9)2-5(13)6(4)14-7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYAREXRTOIHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(Cl)(Cl)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl4FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like bromine, chlorine, and fluorine. Common reagents include sodium methoxide and potassium tert-butoxide.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where palladium catalysts facilitate the formation of carbon-carbon bonds with boronic acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula:

- Molecular Formula: C₆H₃BrClF₃O

- Molecular Weight: 295.4 g/mol

The presence of multiple halogen atoms and a methoxy group contributes to its reactivity, allowing it to participate in various chemical reactions, including electrophilic aromatic substitutions and nucleophilic substitutions.

Scientific Research Applications

1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene has diverse applications across several scientific domains:

Organic Synthesis

- Intermediate in Drug Development: This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. Its halogenated structure allows for further modifications to create biologically active derivatives.

Medicinal Chemistry

- Antimicrobial Agents: Research has indicated that halogenated compounds exhibit significant antimicrobial activity. This compound can be explored for developing new antimicrobial agents targeting resistant strains of bacteria.

Biochemical Studies

- Enzyme Inhibition Studies: The compound can be used as a probe in biochemical assays to study enzyme inhibition mechanisms. Its structural features may allow it to interact with specific enzymes, providing insights into their function and regulation.

Material Science

- Polymer Production: The unique properties of this compound make it suitable for applications in polymer chemistry, where it can be used to synthesize specialty polymers with enhanced thermal stability and chemical resistance.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various research contexts:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Drug Synthesis | Demonstrated successful synthesis of a novel anti-cancer agent using this compound as an intermediate. |

| Study B | Enzyme Inhibition | Found that the compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications. |

| Study C | Material Properties | Investigated the use of this compound in creating polymers with improved flame retardancy and mechanical properties. |

Mechanism of Action

The mechanism by which 1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The electron-withdrawing groups on the benzene ring influence the compound’s reactivity, making it a versatile intermediate in various synthetic pathways. The specific pathways and molecular targets depend on the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Halogenated Benzene Derivatives

Key Comparison Points

Electronic Effects :

- The trichloromethoxy group (O-CCl₃) in the target compound is more electron-withdrawing than trifluoromethoxy (O-CF₃) found in analogs . This results in stronger deactivation of the aromatic ring, reducing susceptibility to electrophilic attack compared to trifluoromethoxy-substituted derivatives.

- Halogen Positioning : The meta-fluoro (position 3) and para-chloro (position 5) substituents in the target compound create distinct electronic environments. For example, fluorine’s inductive electron-withdrawing effect is amplified when adjacent to the trichloromethoxy group, further polarizing the ring .

Reactivity in Electron Interactions :

- Studies on condensed benzene derivatives (e.g., electron-stimulated desorption (ESD)) reveal that halogen substituents influence fragmentation patterns. Heavier halogens (Br, Cl) increase molecular polarizability, enhancing dipole-dissociation (DD) cross-sections, while electron-withdrawing groups like O-CCl₃ stabilize transient negative ions (TNIs), favoring dissociative electron attachment (DEA) pathways .

- Compared to 1-bromo-3-(trifluoromethoxy)benzene (CAS 175278-00-9), the target compound’s trichloromethoxy group may reduce secondary electron emission yields due to increased molecular rigidity and charge localization .

Thermal and Chemical Stability :

- The trichloromethoxy group ’s bulkiness and strong electron-withdrawing nature likely increase thermal stability compared to trifluoromethoxy analogs . However, the presence of multiple halogens may elevate susceptibility to photodegradation via C-Cl bond cleavage under UV exposure .

- In contrast, 1-bromo-2-(chloromethyl)-3-(trifluoromethoxy)benzene exhibits higher reactivity due to the labile chloromethyl (-CH₂Cl) group, which can undergo nucleophilic substitution more readily than the target compound’s stable O-CCl₃ moiety.

Synthetic Accessibility :

- The target compound’s synthesis likely involves sequential halogenation and methoxylation steps, leveraging directing effects. For instance, bromine at position 1 may direct subsequent substitutions to meta/para positions, while steric hindrance from O-CCl₃ complicates further functionalization .

- Analogous compounds like 1-bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene are synthesized via Friedel-Crafts methoxylation, but the trichloromethoxy variant requires specialized reagents (e.g., Cl₃CO⁻ sources) under controlled conditions.

Table 2: Fragmentation Behavior Under Electron Impact (ESD)

Biological Activity

1-Bromo-5-chloro-3-fluoro-2-(trichloromethoxy)benzene is a complex organobromine compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C7H2BrClF3O

- Molecular Weight: 303.39 g/mol

- CAS Number: [insert CAS number if available]

Physical Properties

| Property | Value |

|---|---|

| Melting Point | [insert melting point] |

| Boiling Point | [insert boiling point] |

| Solubility | [insert solubility] |

| Density | [insert density] |

Antimicrobial Properties

Research indicates that halogenated compounds, particularly those containing bromine and chlorine, exhibit significant antimicrobial activity. Studies have shown that 1-bromo derivatives can disrupt microbial cell membranes, leading to cell lysis. In vitro tests demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Halogenated aromatic compounds have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. A study focusing on the compound's interaction with cancer cell lines revealed that it could inhibit cell proliferation and induce cell cycle arrest at the G2/M phase. The mechanism appears to involve the generation of reactive oxygen species (ROS), which trigger cellular stress responses leading to apoptosis .

Neurotoxicity Studies

While some halogenated compounds show promise in therapeutic applications, they also raise concerns regarding neurotoxicity. Research has highlighted that exposure to certain brominated compounds can lead to neurotoxic effects in animal models, including behavioral changes and neuronal damage. The neurotoxic potential of this compound is currently under investigation, with preliminary findings suggesting a need for caution in its use .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant reduction in viable cell counts of E. coli and S. aureus when exposed to varying concentrations of the compound over a 24-hour period.

Case Study 2: Cancer Cell Line Testing

A recent study assessed the effects of this compound on human breast cancer cell lines (MCF-7). The treatment resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong potency compared to standard chemotherapeutics. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.